3,4-Dimethoxyphenol

Overview

Description

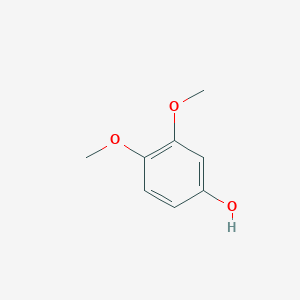

3,4-Dimethoxyphenol (CAS: 2033-89-8) is a phenolic compound with the molecular formula C₈H₁₀O₃ and a molecular weight of 154.165 g/mol. It is characterized by two methoxy (–OCH₃) groups at the 3- and 4-positions of the benzene ring and a hydroxyl (–OH) group at the 2-position (Figure 1). Key identifiers include ChemSpider ID 15420, EINECS 217-995-4, and UNII 38B43WCU83.

The compound is naturally occurring in plants and bacterial fermentation broths and is widely used in cosmetics as a tyrosinase inhibitor for skin whitening. It also exhibits antioxidant properties and serves as a precursor in synthesizing bioactive molecules, such as 5,6-dimethoxybenzofuran-3-one derivatives with acetylcholinesterase inhibitory activity.

Preparation Methods

Oxidation of Veratraldehyde Using Peracetic Acid

Reaction Mechanism and Procedure

Veratraldehyde (3,4-dimethoxybenzaldehyde) serves as the primary precursor in this method. The oxidation involves peracetic acid in glacial acetic acid, followed by hydrolysis to yield 3,4-dimethoxyphenol . The reaction proceeds via epoxidation of the aldehyde group, subsequent ring-opening, and elimination of formic acid to form the phenolic hydroxyl group.

Detailed Steps

-

Epoxidation : Veratraldehyde (5 g, 0.03 mol) is dissolved in glacial acetic acid (30 mL), and peracetic acid (15 mL) is added dropwise at 40–45°C .

-

Hydrolysis : The intermediate formate ester is refluxed with potassium hydroxide (10 g) in aqueous ethanol (1:4 v/v) for 1 hour .

-

Purification : The crude product is extracted with ether, dried over sodium sulfate, and purified via silica gel chromatography using benzene .

Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 65.2% |

| Melting Point | 78–80°C |

| Purity (HPLC) | >97% |

This method’s limitations include the use of corrosive peracetic acid and the need for chromatographic purification, which complicates scalability .

Hydrogen Peroxide–p-Toluenesulfonic Acid System

Optimized Oxidative Conditions

A modified approach employs 30% hydrogen peroxide and p-toluenesulfonic acid (PTSA) in methanol, enhancing reaction efficiency and reducing side products .

Procedure

-

Reagent Mixing : Veratraldehyde (1.66 g, 0.01 mol) is stirred with hydrogen peroxide (2.6 mL, 0.023 mol) and PTSA (6.88 g, 0.036 mol) in methanol (5 mL) at room temperature .

-

Workup : The mixture is diluted with water, extracted with dichloromethane, and purified via silica gel chromatography .

Key Advantages

-

Milder Conditions : Room-temperature reaction avoids thermal decomposition risks.

Claisen Rearrangement and Oxidative Cleavage

Multi-Step Synthesis Pathway

This route involves allylation of this compound followed by Claisen rearrangement and oxidative cleavage to construct the deoxybenzoin intermediate .

Synthetic Sequence

-

Allylation : this compound is treated with allyl bromide in the presence of potassium carbonate .

-

Rearrangement : Heating in N,N-diethylaniline at 250°C induces -sigmatropic rearrangement to form 2-allyl-4,5-dimethoxyphenol .

-

Oxidation : Ozonolysis or catalytic oxidation cleaves the allyl group to yield the target compound .

Performance Data

| Step | Yield |

|---|---|

| Allylation | 92% |

| Claisen Rearrangement | 88% |

| Overall Yield | 68% (multi-gram scale) |

This method is favored for scalable production but requires high-temperature conditions and specialized equipment .

Acid-Catalyzed Demethylation of Trimethoxy Derivatives

Selective Demethylation Strategy

Partial demethylation of 3,4,5-trimethoxyphenol using hydrobromic acid or boron tribromide selectively removes one methoxy group, yielding this compound .

Reaction Conditions

-

Reagent : 48% HBr in acetic acid (1:1 v/v) at 100°C for 6 hours .

-

Workup : Neutralization with sodium bicarbonate and extraction with ethyl acetate .

Challenges

-

Regioselectivity : Competing demethylation at adjacent positions necessitates precise stoichiometric control .

Comparative Analysis of Preparation Methods

Efficiency and Practicality

| Method | Yield | Scalability | Cost Efficiency |

|---|---|---|---|

| Peracetic Acid Oxidation | 65.2% | Moderate | Low |

| H₂O₂–PTSA System | 75.3% | High | Moderate |

| Claisen Rearrangement | 68% | High | High |

| Acid Demethylation | 60% | Low | Moderate |

Industrial Applicability

The H₂O₂–PTSA system and Claisen rearrangement are most suitable for large-scale production due to higher yields and compatibility with continuous flow reactors . Acid demethylation remains a niche route for specialty applications requiring ultrahigh purity .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxyphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it to the corresponding dihydroxy compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in acetic acid for bromination reactions.

Major Products Formed:

Oxidation: 3,4-Dimethoxybenzoquinone.

Reduction: 3,4-Dihydroxyphenol.

Substitution: 3,4-Dimethoxy-2-bromophenol.

Scientific Research Applications

Pharmaceutical Applications

1. Anti-Alzheimer Compounds

3,4-Dimethoxyphenol is prominently used in the synthesis of multi-target anti-Alzheimer compounds. Research indicates that derivatives such as 5,6-dimethoxybenzofuranone exhibit dual inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes linked to Alzheimer's disease pathology. A notable study synthesized a series of these derivatives and evaluated their efficacy in vitro .

2. Precursor for Synthesis

The compound serves as a precursor for various synthetic pathways:

- 5,6-Dimethoxybenzofuranone derivatives : These compounds have shown potential as therapeutic agents due to their neuroprotective properties.

- 3,4-Dimethoxyphenyl-beta-D-glucopyranoside : This glycoside has been studied for its biological activities, including antioxidant properties.

- 4H-Chromenes : The synthesis of these compounds is significant in developing new pharmaceuticals with diverse biological activities .

Analytical Applications

1. Aroma Profiling

This compound is utilized in the aroma profiling of various grapevine varieties. In a study on the 'Albarossa' grapevine, it was identified as a key aromatic compound contributing to the sensory profile of the wine produced from this varietal .

Case Study 1: Neuroprotective Properties

A study published in Daru journal explored the synthesis of dual-action inhibitors for Alzheimer's disease using this compound derivatives. The research demonstrated that these compounds could effectively inhibit both acetylcholinesterase and butyrylcholinesterase activities, highlighting their potential as therapeutic agents .

Case Study 2: Aroma Compounds in Viticulture

In another research project focusing on grapevine aroma compounds, this compound was quantified alongside other phenolic compounds to assess its contribution to the overall aroma profile. The findings indicated that its presence correlates with specific flavor notes appreciated in wine tasting .

Data Tables

Mechanism of Action

The mechanism of action of 3,4-Dimethoxyphenol involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: It inhibits tyrosinase, an enzyme involved in melanin synthesis, by binding to its active site.

Antimicrobial Activity: It disrupts bacterial cell membrane structures, protein synthesis, and secretion systems, leading to cell death.

Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative damage.

Comparison with Similar Compounds

Structural and Functional Differences

Methoxyphenols differ in substituent positions, which critically influence their physicochemical and biological properties. Below is a comparative analysis of 3,4-dimethoxyphenol with its structural analogs:

Structural Insights

- Crystal Packing: The hydrogen bonding network in this compound involves interactions between the 3-OCH₃ and 4-OCH₃ groups, forming chains along the [010] axis. This contrasts with 3,4,5-trimethoxyphenol, where only the 4-OCH₃ group participates in hydrogen bonding.

Key Takeaways

- Substituent positions in methoxyphenols dictate their biological efficacy. For example, this compound is optimal for tyrosinase inhibition, while 2,6-dimethoxyphenol excels in antiviral applications.

- Synthetic versatility makes this compound valuable for drug discovery, particularly in neurodegenerative disease research.

- Structural studies highlight the role of hydrogen bonding in solubility and crystallinity, impacting formulation strategies.

Biological Activity

3,4-Dimethoxyphenol (DMP), also known as veratrole, is a phenolic compound with significant biological activities that have garnered attention in various fields, including pharmacology, environmental science, and cosmetics. This article aims to provide a comprehensive overview of the biological activities of DMP, supported by research findings, case studies, and data tables.

- Molecular Formula : C₈H₁₀O₃

- Molecular Weight : 154.163 g/mol

- Melting Point : 79-82 °C

- Boiling Point : 271.2 °C

- Density : 1.1 g/cm³

Antioxidant Activity

DMP exhibits potent antioxidant properties. It has been isolated from bacterial fermentation broths, highlighting its potential as a natural antioxidant agent. Studies have shown that DMP can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

- Research Findings : A study demonstrated that DMP significantly inhibited lipid peroxidation in vitro, suggesting its utility in protecting cellular membranes from oxidative damage .

Tyrosinase Inhibition

One of the most notable biological activities of DMP is its ability to inhibit tyrosinase, an enzyme critical in the biosynthesis of melanin. This property makes DMP a valuable ingredient in cosmetic formulations aimed at skin whitening.

- Case Study : Tanimoto et al. (2006) reported that DMP derivatives exhibited significant tyrosinase-inhibiting activity, which could be utilized to develop effective skin-whitening agents .

Photosensitized Transformation

DMP has been studied for its role in the photosensitized transformation of organic compounds in aquatic environments. It acts as a probe compound in photochemical studies, enhancing the transformation rates of various pollutants under UV light.

- Research Findings : A study indicated that DMP significantly accelerated the transformation of electron-rich organic compounds when exposed to sunlight, suggesting its potential impact on environmental processes .

The biological activities of DMP can be attributed to several mechanisms:

- Radical Scavenging : DMP's structure allows it to donate electrons and neutralize free radicals.

- Enzyme Inhibition : By binding to the active site of tyrosinase, DMP reduces melanin production.

- Photosensitization : Under UV light exposure, DMP generates reactive species that can further react with pollutants.

Cosmetics

Due to its tyrosinase-inhibiting properties, DMP is widely used in skin-whitening products. Its antioxidant activity also contributes to skin protection against oxidative stress.

Environmental Science

In environmental applications, DMP's role as a photosensitizer can help in the degradation of pollutants in water bodies. Its ability to enhance the transformation rates of harmful compounds can aid in bioremediation efforts.

Data Table: Biological Activities and Effects

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3,4-dimethoxyphenol, and how can they be experimentally validated?

this compound (C₈H₁₀O₃) has a molecular weight of 154.16 g/mol, a melting point of 79–82°C, and a boiling point of 167°C at 14 mmHg . Its density is estimated at 1.169 g/cm³, and it is water-soluble. To validate these properties:

- Melting point : Use differential scanning calorimetry (DSC) or capillary melting point apparatus.

- Boiling point : Employ reduced-pressure distillation with manometric monitoring.

- Solubility : Conduct gravimetric analysis in aqueous/organic solvents under controlled temperatures.

- Purity : Verify via HPLC or GC-MS, referencing CAS 2033-89-8 .

Q. What synthetic routes are available for this compound, and what are their yields?

Common methods include:

- Demethylation of 1,2-dimethoxybenzene : Reaction with boron tribromide (BBr₃) in dichloromethane yields ~60–70% .

- Bacterial fermentation : Specific strains (e.g., Pseudomonas) produce this compound as a secondary metabolite, though yields are strain-dependent .

- O-Methylation of catechol derivatives : Use methyl iodide and a base (e.g., K₂CO₃) in DMF, achieving ~80% yield .

Q. How can this compound be quantified in biological matrices like blood or urine?

Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is optimal. For example:

- Blood/urine samples : Extract using solid-phase extraction (SPE), separate on a C18 column, and detect via HRMS (theoretical mass: 154.0630; observed: 154.0629) .

- Validation : Include internal standards (e.g., deuterated analogs) to address matrix effects .

Advanced Research Questions

Q. What structural features of this compound contribute to its tyrosinase-inhibiting activity?

The compound’s para-methoxy groups enhance binding to tyrosinase’s active site, while the phenolic -OH group facilitates chelation of copper ions critical for enzymatic activity . Methodological insights:

- Docking studies : Use software like AutoDock Vina to model interactions with tyrosinase (PDB ID: 2Y9X).

- Kinetic assays : Compare IC₅₀ values with analogs (e.g., 2,6-dimethoxyphenol) to assess substituent effects .

Q. How do crystallographic data inform the compound’s stability and reactivity?

X-ray diffraction reveals:

- Crystal system : Orthorhombic (space group Pbca), with unit cell parameters a = 8.7477 Å, b = 13.8218 Å, c = 26.6422 Å .

- Hydrogen bonding : O-H···O interactions (2.65–2.80 Å) stabilize the lattice, reducing susceptibility to oxidative degradation .

- Torsional angles : C1-C2-C3-C4 = 0.94°, indicating minimal steric strain .

Q. How can researchers resolve discrepancies in reported physicochemical data?

For example, conflicting melting points (79–82°C vs. 77°C):

- Reproduce conditions : Verify purity (≥98% by HPLC) and heating rates (1–2°C/min) .

- Polymorphism screening : Use solvent recrystallization (e.g., ethanol/water) to isolate stable crystalline forms .

Q. What methodologies assess this compound’s antioxidant efficacy compared to analogs?

- DPPH/ABTS assays : Measure radical scavenging activity (IC₅₀). This compound shows ~70% scavenging at 50 µM, outperforming 3,5-dimethoxyphenol (IC₅₀ = 120 µM) due to enhanced resonance stabilization .

- Electrochemical analysis : Cyclic voltammetry reveals oxidation potentials (E₁/₂ ≈ 0.45 V vs. Ag/AgCl), correlating with electron-donating methoxy groups .

Q. Key Research Gaps

Properties

IUPAC Name |

3,4-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMFFZOQLHYIRDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062112 | |

| Record name | 3,4-Dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2033-89-8 | |

| Record name | 3,4-Dimethoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2033-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002033898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DIMETHOXYPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3,4-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIMETHOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38B43WCU83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.